molecular formula C18H15N4+ B1219561 3,7-Diamino-5-phenylphenazin-5-ium

3,7-Diamino-5-phenylphenazin-5-ium

Cat. No.: B1219561
M. Wt: 287.3 g/mol
InChI Key: GCJIBOGVEKFXNS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Diamino-5-phenylphenazin-5-ium chloride, systematically known as Phenosafranine (CHEBI:33601), is an important phenazine dye and cationic biological stain with the molecular formula C18H15N4⁺ . It serves as a significant spectroscopic and analytical probe in research due to its planar structure and cationic charge, which facilitates insertion into biological macromolecules like DNA and proteins . Researchers primarily value Phenosafranine for its application as a effective redox indicator in analytical chemistry and for its use as a fluorescent dye in various staining protocols . Its role as a photosensitizer in photochemical studies and its utility as a desensitizer in photographic emulsions further underscore its versatility in the laboratory . The compound has a monoisotopic mass of 322.09852 and is identified by the CAS Registry Number 81-93-6 . As with all safranin dyes, commercial preparations should be verified for specific composition. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-phenylphenazin-10-ium-2,8-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15/h1-11H,(H3,19,20)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJIBOGVEKFXNS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N4+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871555
Record name 3,7-Diamino-5-phenylphenazin-5-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Studies on 3,7 Diamino 5 Phenylphenazin 5 Ium

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in understanding the electronic behavior and reactivity of 3,7-Diamino-5-phenylphenazin-5-ium. These computational techniques provide a molecular-level understanding of its properties.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For phenazinium dyes like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine the equilibrium structure in the ground state. nih.gov Such calculations are crucial for understanding the molecule's stability and geometry.

Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study the excited states of molecules. researchgate.net This method is instrumental in predicting the absorption spectra of dyes. researchgate.net For instance, in a study on similar phenazine-based dyes, TD-DFT calculations were performed to understand their absorption properties for applications in dye-sensitized solar cells. researchgate.net The choice of functional and basis set in these calculations is critical and can significantly impact the accuracy of the predicted properties. youtube.com While specific DFT and TD-DFT studies on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous compounds like Safranin-O (3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride) provide a strong framework for its analysis. nih.govacs.org

Table 1: Representative DFT Calculation Parameters for Phenazinium Dyes

ParameterTypical Value/MethodReference
FunctionalB3LYP nih.gov
Basis Set6-311+G(d,p) nih.gov
EnvironmentGas Phase or Solvated researchgate.net

This table represents typical parameters used in DFT studies of similar phenazinium dyes and is not from a direct study on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment. nih.gov For a molecule like this compound, MD simulations can provide insights into its flexibility, particularly the rotation of the phenyl group relative to the phenazine (B1670421) ring system.

In studies of similar phenazinium dyes like Safranin O, MD simulations have been used to investigate their binding and interaction with biological macromolecules such as lysozyme. acs.orgnih.gov These simulations, often employing force fields like GROMOS96, can elucidate the stability of the dye-protein complex and the nature of the intermolecular forces involved, such as hydrogen bonding and van der Waals interactions. acs.org Such studies are crucial for understanding the behavior of these dyes in biological systems.

Predictive Modeling of Photophysical and Electrochemical Properties

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, is an emerging area in computational chemistry for forecasting the properties of novel compounds. rtrn.netresearchgate.net These models are trained on datasets of known compounds to establish correlations between molecular descriptors and specific properties.

Mechanisms of Interaction with Macromolecular Systems Non Clinical Focus

Fundamental Studies of Nucleic Acid Binding Mechanisms

Phenosafranin (B118193) is well-documented as a nucleic acid binding agent, with a particular affinity for both DNA and RNA. Its interactions are characterized by intercalation and a notable degree of sequence and structural specificity.

Intercalation is a primary mode of interaction for phenosafranin with double-stranded nucleic acids. This process involves the insertion of the planar phenazinium ring system between the base pairs of the DNA or RNA helix. This mode of binding is stabilized by van der Waals forces and hydrophobic interactions between the dye and the adjacent base pairs. Spectroscopic and viscometric studies have confirmed that phenosafranin binds to both DNA and RNA through intercalation.

Research has shown that phenosafranin exhibits a higher binding affinity for triplex RNA structures compared to their parent duplex forms. The binding affinity constant (K') for its interaction with RNA triplex has been reported to be approximately 3.7 × 10⁵ M⁻¹, which is notably higher than the K' of 1.9 × 10⁵ M⁻¹ for the corresponding duplex RNA. nih.gov This preferential binding suggests that the unique conformation of the triplex structure provides a more favorable environment for intercalation. Studies on the interaction with poly(U)•poly(A)*poly(U) triplex RNA indicate that phenosafranin binding stabilizes the Watson-Crick strand, while the Hoogsteen strand remains largely unaffected. nih.gov

The binding affinities for DNA are of a similar order of magnitude, generally in the range of 10⁵ M⁻¹. nih.govnih.gov The intercalation of phenosafranin into the DNA helix induces structural changes, such as localized unwinding of the double helix to accommodate the dye molecule.

Binding Affinities of Phenosafranin with Nucleic Acids
Nucleic Acid StructureBinding Affinity Constant (K') (M⁻¹)Primary Binding Mode
Duplex RNA1.9 × 10⁵Intercalation
Triplex RNA3.7 × 10⁵Intercalation
Guanine-Cytosine DNAHigher (relative to A-T DNA)Intercalation
Adenine-Thymine DNALower (relative to G-C DNA)Intercalation

Studies have revealed that the interaction of phenosafranin with DNA is not random but exhibits a clear sequence preference. Spectroscopic and calorimetric investigations have demonstrated a selectivity for alternating guanine-cytosine (G-C) sequences over adenine-thymine (A-T) sequences. nih.govnih.gov The binding affinities to polynucleotides with G-C pairs are consistently higher than those with A-T pairs. nih.govnih.gov

Mechanistic Probes for Cellular and Subcellular Components (excluding clinical applications)

Phenosafranin's ability to interact with and stain various cellular components makes it a valuable tool in cell biology for non-clinical research applications. Its utility stems from its chemical nature and the resulting interactions with biological polymers.

As a cationic dye, phenosafranin readily binds to acidic (negatively charged) components within cells. springernature.com This electrostatic attraction is a key driver of its staining properties. In plant cells, it is commonly used as a stain for lignified tissues, such as xylem. nih.gov The mechanism behind this involves the interaction of the positively charged dye with the negatively charged components of the cell wall, such as lignin (B12514952).

Phenosafranin is also employed in cell viability assays, where it acts as a counterstain to fluorescein (B123965) diacetate. In this context, it specifically stains dead cells. semanticscholar.org The underlying mechanism is based on the integrity of the cell membrane. In viable cells, the intact plasma membrane excludes the dye. However, in dead or membrane-compromised cells, phenosafranin can readily enter and bind to intracellular components, resulting in a visible stain. semanticscholar.org

The differential staining observed with phenosafranin allows for the distinction between various cellular and subcellular structures. A notable example is its use in differentiating lignin-rich and cellulose-rich cell walls in plant tissues through fluorescence microscopy. nih.gov When excited with blue light, phenosafranin fluoresces with different colors depending on the substrate. Lignin-rich cell walls, such as the middle lamella of tracheids, exhibit red or orange fluorescence. nih.gov In contrast, cellulose-rich cell walls, like those of cotton fibers or the G-layer of tension wood fibers, show green or yellow fluorescence. nih.gov This variation is attributed to an emission shift to longer wavelengths and dye quenching at shorter wavelengths in regions with high lignin content. nih.gov

Furthermore, phenosafranin can be utilized as a fluorescent probe to assess mitochondrial membrane potential. nih.govnih.govspringernature.com As a lipophilic cation, it accumulates in mitochondria in a potential-dependent manner. In energized mitochondria with a negative-inside membrane potential, the dye is taken up and undergoes aggregation, leading to a quenching of its fluorescence. nih.govspringernature.com A decrease in the mitochondrial membrane potential results in the release of the dye and a subsequent increase in fluorescence. This property allows for the dynamic monitoring of mitochondrial function and the differentiation of cells based on their metabolic state.

Differential Staining and Probing with Phenosafranin
Cellular Component/StateInteraction/Staining ObservationUnderlying Mechanism
Lignin-rich Plant Cell WallsRed/Orange FluorescenceEmission shift and dye quenching in high lignin environments.
Cellulose-rich Plant Cell WallsGreen/Yellow FluorescenceStandard fluorescence emission in a low lignin environment.
Dead/Membrane-compromised CellsVisible StainLoss of membrane integrity allows dye entry and binding to intracellular components.
Energized MitochondriaFluorescence QuenchingAccumulation and aggregation of the dye due to negative-inside membrane potential.

Protein and Enzyme Interaction Studies (excluding clinical applications)

The interactions of phenosafranin are not limited to nucleic acids and cellular structures; it also binds to various proteins and can participate in enzyme-catalyzed reactions.

Studies on the interaction of phenosafranin with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), have been conducted to understand the binding thermodynamics. These interactions are often characterized by fluorescence quenching of the protein upon binding of the dye. Thermodynamic analyses of these binding events can provide insights into the nature of the interaction forces. For instance, the binding of various small molecules to HSA has been characterized by parameters such as the molar enthalpy change (ΔH), molar free energy change (ΔG), and molar entropy change (ΔS). These parameters help to distinguish between different types of interactions, such as hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.gov While specific thermodynamic data for the phenosafranin-serum albumin interaction is part of broader drug-protein binding studies, the principles of these interactions are well-established.

In the realm of enzymology, phenosafranin has been shown to function as an effective electron mediator. For example, it can be used in enzyme-catalyzed reactions involving nitrate (B79036) reductase. In this system, phenosafranin acts as an enzyme regenerator, facilitating the transfer of electrons. nih.gov This is particularly useful in the development of enzyme-based biosensors. The kinetics of such enzyme-catalyzed reactions can be studied to determine parameters like the apparent Michaelis-Menten constant. nih.gov

While the direct inhibitory or activating effects of phenosafranin on a wide range of enzymes are not extensively documented in a non-clinical context, its role as a redox mediator highlights its potential to participate in and modulate enzymatic reactions. Further research is needed to fully elucidate the spectrum of its interactions with various proteins and enzymes.

Environmental Remediation and Degradation Mechanisms

Adsorption Studies of 3,7-Diamino-5-phenylphenazin-5-ium from Aqueous Solutions

The removal of phenazinium dyes from aqueous solutions through adsorption is considered an efficient and cost-effective method. researchgate.net A variety of low-cost adsorbents have been investigated for their capacity to bind these dyes, driven by their porous structures and surface functionalities. mdpi.comresearchgate.net

It is important to note that much of the detailed adsorption research has been conducted on Safranin-O (3,7-diamino-2,8-dimethyl-5-phenylphenazin-5-ium chloride), a closely related compound. The findings are often considered indicative for phenosafranine due to their structural similarity.

The equilibrium and kinetics of the adsorption process are critical for understanding the dye-adsorbent interaction. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium state, while kinetic models, including pseudo-first-order and pseudo-second-order models, elucidate the rate of adsorption.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.net Its favorability can be expressed by a dimensionless separation factor, RL. An RL value between 0 and 1 indicates favorable adsorption. researchgate.net The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. researchgate.net The value of the Freundlich constant, n, provides insight into the adsorption process; a value greater than 1 suggests that adsorption is a physical process. researchgate.net

Kinetic studies often show that the pseudo-second-order model provides the best fit for the experimental data, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. nih.gov

Table 1: Adsorption Isotherm and Kinetic Parameters for Safranin Dye on Various Adsorbents Note: Data primarily for Safranin-O, an analogue of this compound.

Adsorbent Isotherm Models Kinetic Models Max. Adsorption Capacity (q_max) Ref.
Activated Groundnut Pods Langmuir (R²=0.99), Freundlich Pseudo-second-order 45.45 mg/g mdpi.com
Olive Leaves Powder (OLP) Langmuir (RL=0.558), Freundlich (n=1.17) - - researchgate.net
Coconut Coir (acid-treated) Langmuir, Tempkin Pseudo-second-order 96.81 mg/g (PCC) dtu.dk
Ac/TiO₂/Ch Nanocomposite Langmuir, Freundlich Pseudo-second-order - nih.gov

The efficiency of dye adsorption is significantly affected by various environmental factors, including the pH of the solution, temperature, initial dye concentration, and adsorbent dosage.

Effect of pH: The pH of the aqueous solution is a critical parameter that influences the surface charge of the adsorbent and the ionization of the dye molecule. researchgate.netnih.govmdpi.com For the cationic safranin dye, adsorption is generally enhanced at higher pH values (basic conditions). nih.govmdpi.com This is because at a pH above the adsorbent's point of zero charge (pHPZC), the surface becomes negatively charged, promoting electrostatic attraction with the positively charged dye cations. nih.gov Conversely, in acidic solutions (low pH), an excess of H+ ions competes with the dye cations for active adsorption sites, often leading to reduced removal efficiency. nih.gov

Effect of Temperature: The effect of temperature reveals the thermodynamic nature of the adsorption process. In many cases, the adsorption of safranin dye is found to be an endothermic process, where an increase in temperature leads to a higher adsorption capacity. mdpi.comnih.gov This may be due to the swelling of the adsorbent's internal structure or an increase in the kinetic energy of the dye molecules, facilitating their movement towards the active sites. researchgate.net

Effect of Adsorbent Dose: Increasing the amount of adsorbent generally increases the percentage of dye removal due to the greater availability of adsorption sites. mdpi.com However, beyond an optimal dosage, the removal percentage may plateau or even decrease due to the overcrowding of adsorbent particles. dtu.dk

Effect of Initial Dye Concentration: The initial concentration of the dye provides the necessary driving force to overcome mass transfer resistance between the aqueous and solid phases. An increase in the initial dye concentration can lead to a higher adsorption capacity until the active sites on the adsorbent become saturated. nih.gov

Electrochemical Degradation Pathways

Electrochemical methods represent a promising technology for the degradation of persistent organic pollutants like phenazinium dyes. These advanced oxidation processes (AOPs) can lead to the complete mineralization of the dye into simpler, non-toxic compounds. mdpi.com The process involves the generation of highly reactive species, such as hydroxyl radicals (•OH), at the anode surface, which then attack the dye molecules. rsc.org

Studies on the voltammetric behavior of phenosafranine have shown that it undergoes a two-electron redox reaction at a carbon electrode. researchgate.net On a dropping mercury electrode, it exhibits a well-defined reductive peak, the current of which decreases upon interaction with other molecules, a principle used in some analytical methods. pineresearch.com

Controlled Potential Electrolysis (CPE), also known as bulk electrolysis, is a technique where a constant potential is applied to a working electrode to completely oxidize or reduce a species in solution. scialert.net This method can be employed for the mineralization of dyes, effectively destroying the chromophore and aromatic rings to yield carbon dioxide, water, and inorganic ions. nih.govresearchgate.net The process typically involves a three-electrode setup within a multi-chamber electrochemical cell to separate the anodic and cathodic reactions. scialert.net While the principle is widely applied for pollutant degradation, specific studies detailing the complete mineralization of this compound through CPE are not extensively documented in the available literature. However, the general mechanism involves the direct oxidation of the dye on the anode surface or indirect oxidation via electro-generated oxidants like hydroxyl radicals or active chlorine species. nih.govelsevierpure.com

The electrochemical degradation of complex dye molecules proceeds through several intermediate products. The mechanism for phenosafranine's electrochemical oxidation is expected to involve the attack of hydroxyl radicals on the aromatic rings and the auxochromic amino groups. This would lead to the cleavage of the phenazine (B1670421) structure, forming smaller organic molecules such as carboxylic acids (e.g., oxalic acid, formic acid) and eventually leading to complete mineralization. rsc.orgkoreascience.kr

While detailed pathways for this compound are not specified in the reviewed literature, studies on other complex dyes show that the process typically begins with the destruction of the chromophoric group, leading to decolorization. elsevierpure.com This is followed by the fragmentation of the aromatic intermediates. elsevierpure.com The identification of these transient products is often performed using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). elsevierpure.com The final products of complete mineralization are CO₂, H₂O, and inorganic ions like NH₄⁺ and NO₃⁻ from the nitrogen atoms in the dye structure. koreascience.kr

Photocatalytic and Other Advanced Oxidation Processes for Decomposition

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of degrading recalcitrant organic pollutants. rsc.orgnih.gov Besides electrochemical methods, AOPs include processes like photocatalysis (e.g., TiO₂/UV), ozonation, and Fenton-based reactions (Fe²⁺/H₂O₂). elsevierpure.comnih.gov

Photocatalysis has been shown to be effective for the degradation of related safranin dyes. For instance, the photocatalytic degradation of Safranin T using iron-doped zinc oxide (Fe-ZnO) nanoparticles under solar irradiation resulted in 99% removal within 60 minutes. The mechanism involves the generation of electron-hole pairs in the semiconductor photocatalyst upon light absorption. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then decompose the dye molecules. Phenosafranine itself has been studied for its ability to act as a photosensitizer for titanium dioxide (TiO₂), indicating its strong interaction with photocatalytic surfaces under light irradiation. pineresearch.com The degradation kinetics in such processes often follow a pseudo-first-order model.

Future Research Directions and Emerging Paradigms for 3,7 Diamino 5 Phenylphenazin 5 Ium

Integration into Nanomaterials and Hybrid Systems for Enhanced Functionality

The unique photophysical and electrochemical properties of phenazinium dyes make them prime candidates for integration into nanomaterials and hybrid systems. Future research will likely focus on harnessing the synergistic effects that arise from combining 3,7-Diamino-5-phenylphenazin-5-ium with various nanostructures.

Interactions between nanoparticles and living cells are a subject of extensive study to improve the delivery of therapeutics. nih.gov Key parameters that are known to influence these interactions include the size, shape, stiffness, and surface charge of the nanoparticles. nih.gov By incorporating this compound into nanoparticle formulations, it may be possible to modulate these properties for enhanced cellular uptake. Research has shown that modifying the surface properties of nanoparticles, for instance with a metal-phenolic network, can alter their physicochemical characteristics and subsequent internalization by cells. nih.gov Furthermore, the cellular mechanosensitive components, such as the Hippo pathway effector YAP, have been found to regulate nanoparticle internalization. nih.gov Targeting these pathways could potentially sensitize cancer cells to therapies delivered via these nanoparticles. nih.gov

The creation of hybrid systems, such as dye-sensitized solar cells (DSSCs), represents another promising avenue. acs.org The performance of DSSCs is highly dependent on the dye sensitizer (B1316253) adsorbed onto a semiconductor surface like TiO₂. acs.org Understanding and controlling the aggregation of dye molecules on the semiconductor surface is crucial for optimizing device performance. acs.org Advanced imaging techniques like atomic force microscopy (AFM) have been used to visualize the nanoscopic formation of dye aggregates at the dye-semiconductor interface. acs.org Future work could involve studying the aggregation behavior of this compound on various semiconductor surfaces to optimize its use in next-generation photovoltaic technologies. acs.org

Table 1: Potential Nanomaterial and Hybrid System Applications

Application Area Potential Role of this compound Key Research Focus
Nanoparticle Drug Delivery Surface coating or encapsulated therapeutic agent Optimizing nanoparticle properties (size, charge) for enhanced cellular uptake and targeted delivery. nih.gov
Dye-Sensitized Solar Cells (DSSCs) Photosensitizer Controlling dye aggregation on semiconductor surfaces to improve light-harvesting efficiency. acs.org
Photoacoustic Imaging (PAI) Contrast Agent Engineering organic nanostructures with low fluorescence quantum yield for deep-tissue imaging. cam.ac.uk
Biosensors Electron-transfer mediator Developing sensors based on the reversible redox behavior of the phenazinium core. vulcanchem.com
Photocatalysis Photosensitizer for generating reactive oxygen species (ROS) Designing hybrid photocatalysts for environmental remediation and organic synthesis. uws.ac.ukuws.ac.uk

Rational Design of Next-Generation Phenazinium Derivatives with Tailored Properties

Rational design, guided by a deep understanding of structure-property relationships, is essential for developing new phenazinium derivatives with capabilities beyond the parent compound. This involves the strategic modification of the core phenazine (B1670421) structure to fine-tune its electronic, optical, and biological properties. uws.ac.ukrsc.org

One major area of focus is the synthesis of derivatives for photoantimicrobial applications. The design strategy for these compounds involves ensuring efficient light absorption and subsequent generation of reactive oxygen species (ROS). uws.ac.ukuws.ac.uk Modifications can include increasing the cationic character to improve selectivity for microbial cells, extending the conjugated system to shift absorption to longer wavelengths, and incorporating heavy atoms to enhance the production of the triplet excited state necessary for photosensitization. uws.ac.uk For example, the synthesis of asymmetrically-substituted derivatives is possible through methods like iodine oxidation of 10H-phenothiazine, which allows for sequential nucleophilic attack at the 3- and 7-positions. uws.ac.uk

Another promising direction is the development of phenazine derivatives for energy storage, particularly in aqueous organic flow batteries. rsc.orgresearchgate.net Computational design using density functional theory (DFT) can predict the redox potentials and solvation energies of various derivatives. rsc.org By adding specific electron-donating or electron-withdrawing groups, it is possible to significantly alter the redox potential and improve water solubility, which are key parameters for battery performance. researchgate.net For instance, strategic modifications have been shown to increase solubility from near-zero to as high as 1.8 M while shifting the redox potential by over 400 mV. researchgate.net

The synthesis of novel fluorescent materials is also a key research area. nih.govresearchgate.net A modular synthetic approach allows for the creation of phenazine-based luminogens that exhibit aggregation-induced emission (AIE), where the molecules become highly emissive in an aggregated state. acs.org This can be achieved by condensing functionalized o-phenylenediamines with various quinones. acs.org Such stimuli-responsive materials could be used in sensors and smart materials that react to changes in their environment. researchgate.net

Table 2: Strategies for Rational Design of Phenazinium Derivatives

Design Strategy Target Property Example Modification Relevant Application
Increase Cationic Character Enhanced microbial selectivity Addition of quaternary ammonium (B1175870) groups Photoantimicrobial therapy uws.ac.uk
Extend π-Conjugation Red-shifted light absorption Benzo[a] fusion Photodynamic therapy, DSSCs uws.ac.uk
Introduce Heavy Atoms Improved ROS production Bromination or iodination of the phenazine ring Photoantimicrobial therapy uws.ac.uk
Add Solubilizing Groups Increased aqueous solubility Sulfonic acid or carboxyl groups Aqueous flow batteries researchgate.net
Functionalize with Electron-Donating/Withdrawing Groups Tunable redox potential Hydroxyl, amino, or nitro groups Redox flow batteries, Biosensors rsc.org
Attach AIE-active Moieties Aggregation-Induced Emission Tetraphenylethylene (TPE) units Fluorescent probes, Organic LEDs acs.org

Advanced In Situ Spectroscopic and Imaging Techniques for Studying Intermolecular Interactions

To fully understand and optimize the function of this compound in various applications, it is crucial to study its behavior and interactions in real-time and under operational conditions. Advanced in-situ and operando techniques provide a window into the dynamic processes at the molecular level. numberanalytics.comnih.gov

Spectroscopic methods are invaluable for probing intermolecular interactions. rsc.org For instance, UV-Vis absorption spectroscopy can be used to study the interactions between different dye molecules in a solution. rsc.orgresearchgate.net By monitoring changes in the absorption spectra when two or more dyes are mixed, researchers can investigate the formation of aggregates or complexes driven by forces like electrostatic attraction. rsc.org

For studying catalysts and materials under reaction conditions, operando spectroscopy is a powerful tool. numberanalytics.com This approach combines a spectroscopic measurement (like Infrared or Raman spectroscopy) with a simultaneous measurement of catalytic activity. numberanalytics.com This allows for a direct correlation between the structural or electronic state of the molecule and its performance. numberanalytics.com In-situ X-ray based techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), are particularly powerful for elucidating the structural, chemical, and electronic properties of materials and interfaces during operation, for example, in photoelectrocatalytic systems. rsc.org

In-situ microscopy techniques offer direct visualization of molecules and their assemblies at high resolution. numberanalytics.com In-situ Scanning Tunneling Microscopy (STM) can be used to study surface phenomena, such as the adsorption and self-assembly of dye molecules on a catalyst or semiconductor surface at the atomic scale. numberanalytics.comresearchgate.net In-situ Transmission Electron Microscopy (TEM) allows for the imaging of a material's structure and composition while it is exposed to a controlled atmosphere or temperature, providing detailed insights into dynamic processes like nanoparticle sintering. numberanalytics.com

Table 3: In Situ Techniques for Studying Phenazinium Systems

Technique Information Gained Example Application
Operando UV-Vis/Raman Spectroscopy Real-time monitoring of molecular structure and electronic states during a reaction. numberanalytics.com Investigating the mechanism of a phenazinium-based photocatalyst. researchgate.net
In Situ X-ray Absorption Spectroscopy (XAS) Local atomic structure and oxidation state of the phenazinium cation. rsc.orgresearchgate.net Tracking changes in a phenazinium-based electrode material during a battery charge-discharge cycle.
In Situ Scanning Tunneling Microscopy (STM) Atomic-scale imaging of dye adsorption and self-assembly on surfaces. numberanalytics.com Visualizing the arrangement of this compound on a TiO₂ surface for DSSCs.
In Situ Transmission Electron Microscopy (TEM) Real-time observation of nanoparticle morphology and structural changes. numberanalytics.com Studying the stability of nanoparticles functionalized with phenazinium derivatives in a biological environment.
Electrochemical Mass Spectrometry Identification and quantification of volatile reaction products and intermediates. nih.gov Elucidating reaction pathways in the electrochemical reduction or oxidation of phenazinium compounds.

Machine Learning and AI-Driven Discovery of Novel Phenazinium Applications

The vast chemical space of possible phenazinium derivatives presents a significant challenge for traditional experimental approaches. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate the design and discovery of new materials with desired properties. researchgate.netsciencedaily.com

ML models can be trained on existing data to predict the properties of new, un-synthesized molecules. researchgate.net For example, models like Random Forest have been used to predict the UV-Vis absorption maxima of dyes, allowing for the rapid screening of large virtual libraries to identify promising candidates. researchgate.net This approach can drastically reduce the need for extensive and costly experimental synthesis and testing. researchgate.netsciencedaily.com The integration of microfluidic-based formulation, high-content imaging, and active machine learning creates a powerful workflow for the rapid and unbiased optimization of nanoparticle compositions for biological applications. rsc.org

AI can also be used for the inverse design of molecules, where the desired properties are specified, and the AI generates novel molecular structures that are predicted to exhibit those properties. nih.gov Generative models can be guided to design new molecules that not only have high bioactivity but also possess other desirable characteristics, such as low toxicity or specific physicochemical properties. nih.gov This approach has been used to design small molecule acceptors for organic solar cells and to discover new redox-active materials for flow batteries. rsc.orgresearchgate.net

Furthermore, AI can assist in optimizing synthetic pathways, contributing to greener and more efficient chemical production. mdpi.com By analyzing vast reaction databases, AI tools can suggest more efficient routes with fewer steps, potentially reducing solvent usage and waste generation. mdpi.com As the field advances, the integration of ML and AI with automated synthesis platforms could create a fully autonomous "design-to-device" cycle, revolutionizing materials discovery. sciencedaily.comrsc.org

Table 4: Role of AI and Machine Learning in Phenazinium Research

AI/ML Application Description Potential Impact on Phenazinium Research
Property Prediction Training models on known data to predict properties (e.g., absorption spectra, redox potential, solubility) of new molecules. researchgate.net Rapidly screening thousands of virtual this compound derivatives to find optimal candidates for specific applications. sciencedaily.com
Generative Molecular Design Using AI to generate novel molecular structures with a desired set of properties. nih.gov Discovering entirely new phenazinium-based molecules with enhanced performance for solar cells, batteries, or therapeutic uses.
Synthetic Pathway Optimization Employing AI to design more efficient and sustainable chemical synthesis routes. mdpi.com Reducing the environmental impact and cost of producing novel phenazinium derivatives.
Image-Based Analysis Using Convolutional Neural Networks (CNNs) to analyze images and predict material properties, such as dye loading in a polymer. youtube.com Automating the quality control and characterization of phenazinium-based materials and devices.
Accelerated Material Screening Combining high-throughput experimentation with active learning to guide the search for optimal material compositions. rsc.org Speeding up the development of high-performance phenazinium-functionalized nanoparticles and hybrid systems.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3,7-Diamino-5-phenylphenazin-5-ium, and how do they address structural ambiguity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm proton environments and carbon frameworks. For example, aromatic protons in the phenyl group (δ ~7.2–7.8 ppm) and amino groups (δ ~5–6 ppm) should be distinguishable .
  • UV-Vis Spectroscopy : Identify electronic transitions (e.g., π→π* or charge-transfer bands) in solvents like ethanol or DMSO. Compare with structurally similar phenazinium derivatives to validate absorption maxima .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C18H15ClN4, MW 322.79 g/mol) and purity (≥90%) .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodology :

  • Stepwise Synthesis : Start with nitro-phenylenediamine precursors (e.g., 3-nitro-1,2-phenylenediamine) and perform catalytic hydrogenation to reduce nitro groups to amines. Monitor reaction progress via TLC .
  • Purification : Use column chromatography with silica gel (eluent: CH2Cl2/MeOH gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Improvement : Optimize reaction temperature (e.g., reflux at 80–100°C) and stoichiometry of oxidizing agents (e.g., FeCl3) to minimize side products .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported electrochemical properties of this compound across different studies?

  • Methodology :

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 0.1 M KCl electrolyte) to isolate variables causing discrepancies .
  • Electrochemical Analysis : Use cyclic voltammetry (CV) to compare redox potentials (e.g., E1/2 values) with structurally analogous compounds like 3,7-bis(diethylamino)phenothiazin-5-ium (ethylene blue derivatives) .
  • Computational Validation : Perform density functional theory (DFT) calculations to predict redox behavior and correlate with experimental data .

Q. What strategies are effective for studying the compound’s interaction with biological macromolecules (e.g., DNA or proteins)?

  • Methodology :

  • Spectroscopic Titration : Use fluorescence quenching assays to measure binding constants (Kb) with DNA (e.g., calf thymus DNA) .
  • Molecular Docking : Employ software like AutoDock Vina to model interactions with protein targets (e.g., tyrosine kinases) based on the compound’s planar aromatic structure .
  • Circular Dichroism (CD) : Monitor conformational changes in DNA/proteins upon binding, focusing on shifts in CD spectra at 220–300 nm .

Q. How can researchers address challenges in quantifying this compound in complex matrices (e.g., environmental or biological samples)?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents. Validate recovery rates via spiked samples .
  • Analytical Techniques :
  • HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile:0.1% formic acid (70:30 v/v) and detect at λ = 450–500 nm .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity (LOD ≤ 0.1 ng/mL) in biological fluids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,7-Diamino-5-phenylphenazin-5-ium
Reactant of Route 2
3,7-Diamino-5-phenylphenazin-5-ium

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.